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molecular formula C10H10O2 B1666692 Benzoylacetone CAS No. 93-91-4

Benzoylacetone

Cat. No. B1666692
M. Wt: 162.18 g/mol
InChI Key: CVBUKMMMRLOKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05344992

Procedure details

The procedure of Example 1 is repeated, using in place of acetophenone 17.4 g of acetone and increasing the amount of solvent from 100 g to 150 g of dimethyl sulfoxide/tetrahydrofuran.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl sulfoxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:10][C:11](C)=[O:12]>CS(C)=O.O1CCCC1>[C:4]1([C:1](=[O:3])[CH2:2][C:11](=[O:12])[CH3:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
dimethyl sulfoxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C.O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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